![molecular formula C19H22N2O4S B2888361 4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide CAS No. 899994-25-3](/img/structure/B2888361.png)
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Research on structurally similar compounds, such as 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, has shown promising antidiabetic properties. A study identified a candidate drug for the treatment of diabetes mellitus through structure-activity relationship studies of these compounds (Nomura et al., 1999).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
The compound has been identified as a dual α/γ peroxisome proliferator-activated receptor (PPAR) agonist. A quantitative determination method for this compound in human plasma using liquid chromatography–tandem mass spectrometry has been developed, validated, and applied to clinical programs, highlighting its relevance in therapeutic applications (Song et al., 2004).
Synthesis and Biological Properties
The synthesis and evaluation of related compounds for their biological activities have been extensively studied. For example, novel benzodifuranyl derivatives have been synthesized and found to exhibit significant anti-inflammatory and analgesic activities. These compounds demonstrate high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Research into new 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, has shown that these compounds possess good to moderate antimicrobial activities against a range of microorganisms. This suggests potential applications of structurally related compounds in antimicrobial treatments (Bektaş et al., 2007).
Agronomic Utility
Compounds with a benzoxazinone skeleton, similar in structure to the target compound, exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds and their related chemicals have potential agronomic utility, demonstrating the wide range of applications for these types of molecules (Macias et al., 2006).
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-10-18(25-2)17(13-14)20-19(22)15-6-8-16(9-7-15)21-11-3-4-12-26(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCTAQWQUGUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.